1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene is a benzene derivative with bromo, ethoxy, fluoro, and nitro substituents . It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .
Synthesis Analysis
The synthesis of benzene derivatives like this compound typically involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .Molecular Structure Analysis
The molecular formula of this compound is C8H7BrFNO3 . The molecule consists of a benzene ring with bromo, ethoxy, fluoro, and nitro substituents .Chemical Reactions Analysis
Benzene derivatives like this compound can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate .Physical and Chemical Properties Analysis
The molecular weight of this compound is 264.05 . It is slightly soluble in water .Scientific Research Applications
Synthetic Intermediates in Radiopharmaceuticals 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene has been utilized in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound was synthesized through a fluorination process starting from a related bromo-nitrobenzene compound, demonstrating the role of such bromo-nitrobenzenes as precursors in the preparation of compounds with potential application in positron emission tomography (PET) imaging (Klok et al., 2006).
Advancements in Organic Synthesis Research into the synthesis and reactions of halogenated nitrobenzenes, closely related to this compound, has led to the development of new organic synthesis methods. For instance, microwave-mediated reduction techniques have been applied to heterocycle and fluorine-containing nitroaromatics, showcasing the potential of such compounds in facilitating efficient synthetic pathways (Spencer et al., 2008).
Electron Transfer in Polymer Solar Cells The introduction of halogenated nitrobenzenes into the active layer of polymer solar cells (PSCs) has been investigated to enhance device performance. Specifically, the addition of compounds like 1-Bromo-4-Nitrobenzene has shown to significantly improve the power conversion efficiency (PCE) of PSCs by facilitating the electron transfer process. This suggests that bromo-nitrobenzene derivatives could play a crucial role in the development of more efficient solar energy devices (Fu et al., 2015).
Understanding Molecular Vibrations The study of substituted benzenes, including compounds with bromo, fluoro, and nitro groups, has contributed to a deeper understanding of molecular vibrations. Transferable valence force fields have been developed for trisubstituted benzenes, allowing for accurate vibrational analysis and assignments. This research enhances our understanding of molecular structure and dynamics, which is essential in various fields of chemistry and materials science (Reddy & Rao, 1994).
Mechanism of Action
The mechanism of electrophilic aromatic substitution, a common reaction for benzene derivatives, involves two steps . In the first step, the electrophile forms a sigma bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOUFEDPYAXROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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